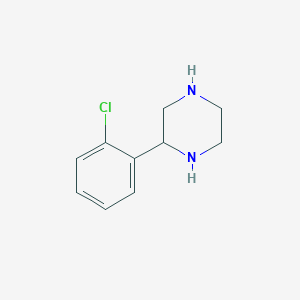

2-(2-Chlorophenyl)piperazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(2-Chlorophenyl)piperazine is a useful organic compound for research related to life sciences .

Synthesis Analysis

The synthesis of 2-(2-Chlorophenyl)piperazine involves several steps. The FT-IR (Neat) values are: υ (cm −1): 1703 (C=C), 754 (C–Cl). The 1 H-NMR (CDCl 3, 500 MHz) values are: δ (ppm): 1.68–1.73 (2H, m, CH 2), 1.76–1.79 (2H, m, CH 2), 2.19–2.22 (2H, td, CH 2, J =9.0, 3.0 Hz), 2.30–2.33 (2H, m, CH 2), 5.68 (1H, t, –C=CH, J =3.0 Hz), 7.16–7.27 (3H, m, Ar-H), 7.35 (1H, d, Ar-H, J =7.5 Hz). The 13 C-NMR (CDCl 3, 125 MHz) values are: δ (ppm): 23.0, 23.4, 26.2, 30.0, 117.9, 127.0, 128.9, 130.0, 130.8, 132.0, 132.8, 133.1 .Molecular Structure Analysis

The molecular structure of 2-(2-Chlorophenyl)piperazine is characterized by the 1,4-relationship of the two nitrogen atoms that comprise the six-membered ring .Chemical Reactions Analysis

The chemical reactions of 2-(2-Chlorophenyl)piperazine involve several steps. The FT-IR (Neat) values are: υ (cm −1): 1703 (C=C), 754 (C–Cl). The 1 H-NMR (CDCl 3, 500 MHz) values are: δ (ppm): 1.68–1.73 (2H, m, CH 2), 1.76–1.79 (2H, m, CH 2), 2.19–2.22 (2H, td, CH 2, J =9.0, 3.0 Hz), 2.30–2.33 (2H, m, CH 2), 5.68 (1H, t, –C=CH, J =3.0 Hz), 7.16–7.27 (3H, m, Ar-H), 7.35 (1H, d, Ar-H, J =7.5 Hz). The 13 C-NMR (CDCl 3, 125 MHz) values are: δ (ppm): 23.0, 23.4, 26.2, 30.0, 117.9, 127.0, 128.9, 130.0, 130.8, 132.0, 132.8, 133.1 .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(2-Chlorophenyl)piperazine include a molecular weight of 196.68 g/mol . It is a solid at room temperature and should be stored at 4°C, protected from light .Wissenschaftliche Forschungsanwendungen

- 2-CPP has been investigated for its potential as an antipsychotic agent. It interacts with serotonin receptors (5-HT receptors), particularly 5-HT1A and 5-HT2A. These receptors play a crucial role in mood regulation and cognition. Researchers explore 2-CPP derivatives to develop novel antipsychotic drugs with improved efficacy and reduced side effects .

- Some studies suggest that 2-CPP exhibits antidepressant-like effects. It may modulate neurotransmitter systems involved in mood regulation. Researchers investigate its mechanism of action and potential as an adjunct to existing antidepressants .

- 2-CPP derivatives have shown promise as antiviral agents. They inhibit viral replication by targeting specific enzymes or proteins. For instance, researchers explore their activity against HIV protease, which is essential for viral maturation .

- Piperazine derivatives, including 2-CPP, have been evaluated for their anticancer properties. They may interfere with cell proliferation, apoptosis, and angiogenesis. Researchers investigate their effects on various cancer cell lines and explore potential drug candidates .

- 2-CPP has been studied for its neuroprotective effects. It may enhance neuronal survival and reduce oxidative stress. Researchers explore its potential in neurodegenerative conditions such as Alzheimer’s and Parkinson’s diseases .

- Some studies suggest that 2-CPP derivatives could be useful in treating substance use disorders (e.g., addiction to opioids or stimulants). They may modulate neurotransmitter systems involved in addiction pathways .

Antipsychotic Agents and Serotonin Receptor Modulation

Antidepressant Properties

Antiviral Activity

Anticancer Potential

Neuroprotection and Neurodegenerative Diseases

Treatment of Substance Use Disorders

Wirkmechanismus

Target of Action

The primary target of 2-(2-Chlorophenyl)piperazine is the 5-hydroxytryptamine receptor 2C (5-HT2C receptor) . This receptor is a subtype of the 5-HT receptor that binds the endogenous neurotransmitter serotonin. It is a G protein-coupled receptor (GPCR) that is coupled to Gq/G11 and mediates excitatory neurotransmission .

Mode of Action

2-(2-Chlorophenyl)piperazine acts as an agonist at the 5-HT2C receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, 2-(2-Chlorophenyl)piperazine binds to the 5-HT2C receptor, activating it to produce a response .

Biochemical Pathways

Serotonin is a key neurotransmitter involved in a variety of physiological processes, including mood regulation, appetite, and sleep .

Pharmacokinetics

Like many other drugs, these properties are crucial in determining the drug’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of 2-(2-Chlorophenyl)piperazine’s action are largely dependent on its interaction with the 5-HT2C receptor. As an agonist of this receptor, it can enhance serotonergic neurotransmission, which can lead to various physiological effects. The specific effects can vary widely depending on the context and the individual’s unique biochemistry .

Action Environment

The action, efficacy, and stability of 2-(2-Chlorophenyl)piperazine can be influenced by various environmental factors. These can include the presence of other drugs, the individual’s health status, genetic factors, and even diet. For example, the presence of certain substances may affect the metabolism of 2-(2-Chlorophenyl)piperazine, potentially altering its efficacy or risk of side effects .

Safety and Hazards

2-(2-Chlorophenyl)piperazine is harmful and should be handled with care. It may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects . Proper glove removal technique should be used to avoid skin contact with this product .

Zukünftige Richtungen

Recent advances in the synthesis of piperazines focus on C–H functionalization . Piperazine and its derivatives show a wide range of biological and pharmaceutical activity, and are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . Major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring .

Eigenschaften

IUPAC Name |

2-(2-chlorophenyl)piperazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2/c11-9-4-2-1-3-8(9)10-7-12-5-6-13-10/h1-4,10,12-13H,5-7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBRNEAZTLHDKBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CN1)C2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

793614-34-3 |

Source

|

| Record name | 2-(2-chlorophenyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2834727.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide](/img/structure/B2834728.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide](/img/structure/B2834730.png)

![N-(2-chloro-6-methylphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2834737.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-fluorophenyl)oxalamide](/img/structure/B2834741.png)

![N,N-diethyl-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2834742.png)

![N-methyl-2-[(phenoxyacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2834743.png)